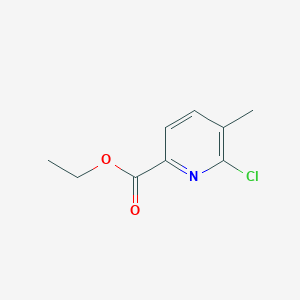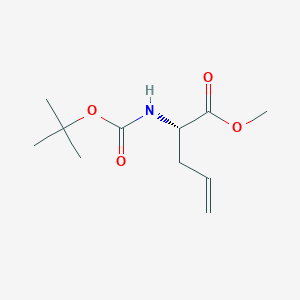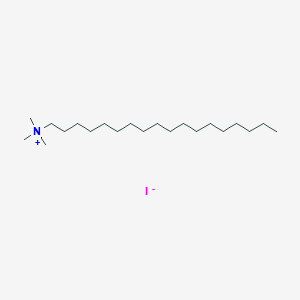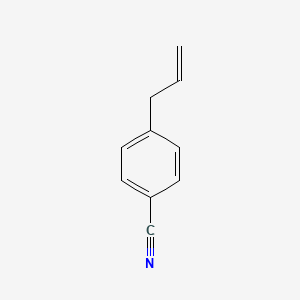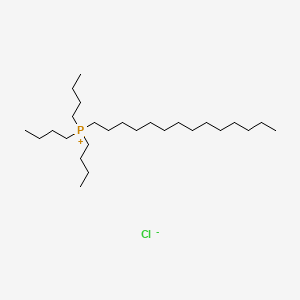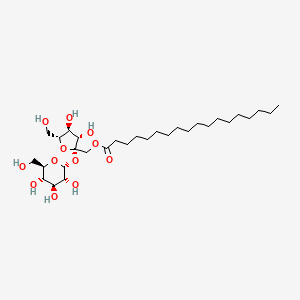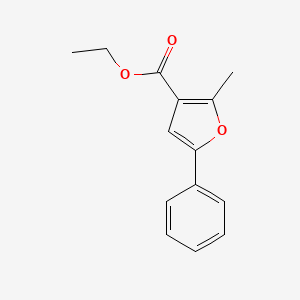
2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester
Overview
Description
“2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester” is a chemical compound with the empirical formula C12H10O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester” is characterized by a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a methyl group and a phenyl group attached to it . The carboxylic acid ethyl ester functional group is also present .
Scientific Research Applications
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, including esters, have received significant attention for their anticancer potentials. The structural features of cinnamic acids, such as the 3-phenyl acrylic acid functionality, allow for various chemical reactions, making these derivatives valuable in medicinal research as antitumor agents. Their application spans traditional and synthetic antitumor agents, with a history dating back to 1905, and a resurgence in interest over the past two decades due to their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Furan Derivatives from Biomass Conversion
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are produced from plant biomass and are pivotal as alternative feedstocks for the chemical industry. These derivatives serve as precursors for various chemicals including monomers, polymers, fuels, and other functional materials. The synthesis and application potential of furan derivatives underscore their importance as sustainable chemical sources, with significant future prospects for broader application (Chernyshev, Kravchenko, & Ananikov, 2017).
Esterification and Hydrolase Applications
Research into the esterification of carboxylic acids and the role of carboxylic ester hydrolases (CEHs) in bacteria provides insight into the biochemical conversion processes relevant to esters like "2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester." CEHs catalyze the hydrolysis of carboxylic esters into alcohols and acids, indicating the significance of ester bonds in biological transformations and industrial applications. This enzymatic action suggests potential biotechnological routes for the synthesis and breakdown of ester compounds (Oh, Kim, & Kim, 2019).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers , and its specific targets are still under investigation.
Mode of Action
It’s worth noting that furan derivatives have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
Furan derivatives have been known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction can lead to the formation of new carbon-carbon bonds, which could potentially affect various biochemical pathways.
Result of Action
Some furan derivatives have shown anticancer activities , suggesting that this compound may also have potential therapeutic effects.
properties
IUPAC Name |
ethyl 2-methyl-5-phenylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-16-14(15)12-9-13(17-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBATGIZAOPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438238 | |
| Record name | ethyl 2-methyl-5-phenyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester | |
CAS RN |
29113-64-2 | |
| Record name | 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29113-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-methyl-5-phenyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

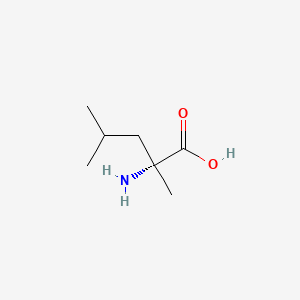
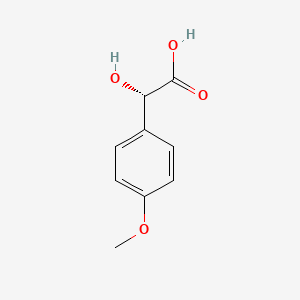
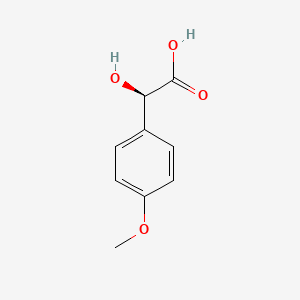



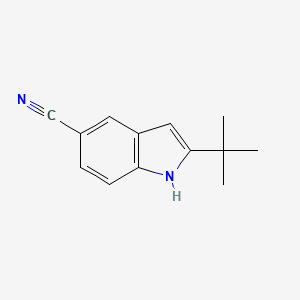
![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
